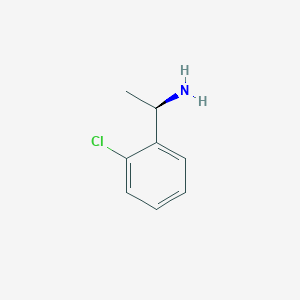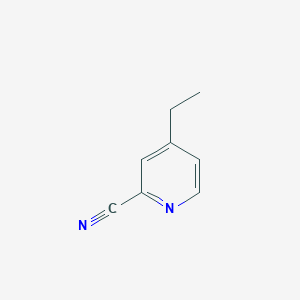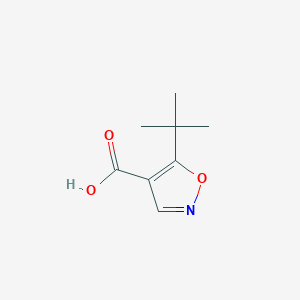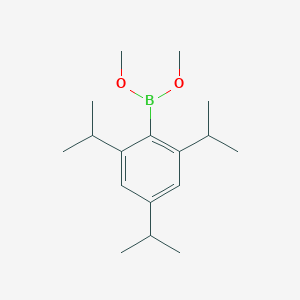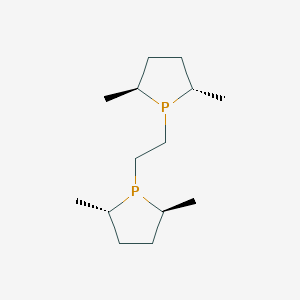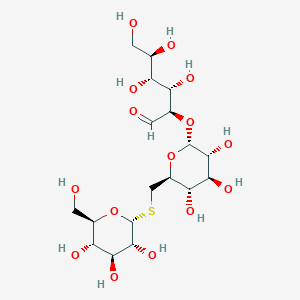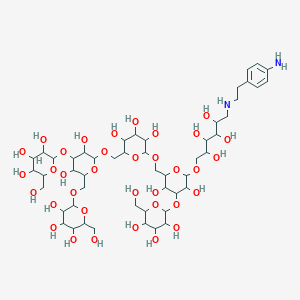![molecular formula C22H22N4O2 B140123 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine CAS No. 1006890-24-9](/img/structure/B140123.png)
7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. This compound is a quinazoline derivative and has been shown to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoline derivatives, including those similar in structure to 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine, have been extensively studied for their anticorrosive properties. Their effectiveness against metallic corrosion is attributed to their high electron density, which enables them to adsorb on metal surfaces and form stable chelating complexes through coordination bonding. This application is critical in protecting infrastructure and machinery in various industries (Verma, Quraishi, & Ebenso, 2020).
Anticancer Activity
Research on quinoline and quinazoline derivatives, including compounds structurally related to this compound, has shown significant potential in anticancer drug development. These compounds have been found to possess a broad range of bioactivities, such as antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory effects. Their biological activity stems from their ability to interact with various cellular targets, offering insights into the development of new cancer therapies (Shang et al., 2018).
Immune Response Modulation
Compounds structurally related to this compound, such as imiquimod, have been explored for their ability to modulate the immune response. These non-nucleoside imidazoquinolinamines activate the immune system by inducing cytokines, showcasing potential in treating various cutaneous diseases. Their mechanism of action includes local induction of cytokines like IFN-α, -β, and several interleukins, which play a vital role in immunoregulatory, antiviral, antiproliferative, and antitumor activities (Syed, 2001).
Optoelectronic Material Development
Quinazoline derivatives have been identified as valuable components in the synthesis of optoelectronic materials. Their incorporation into π-extended conjugated systems has demonstrated significance in creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The ability of these compounds to exhibit luminescent and electroluminescent properties makes them candidates for the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova et al., 2018).
Propiedades
IUPAC Name |
7-methoxy-N,N-dimethyl-6-(2-quinolin-2-ylethoxy)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-26(2)22-17-12-21(20(27-3)13-19(17)23-14-24-22)28-11-10-16-9-8-15-6-4-5-7-18(15)25-16/h4-9,12-14H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUGCEREBSKVDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=CC(=C(C=C21)OCCC3=NC4=CC=CC=C4C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648046 |
Source


|
| Record name | 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006890-24-9 |
Source


|
| Record name | 7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

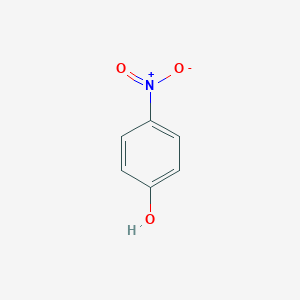
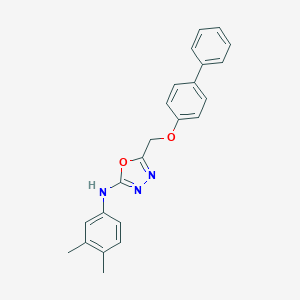
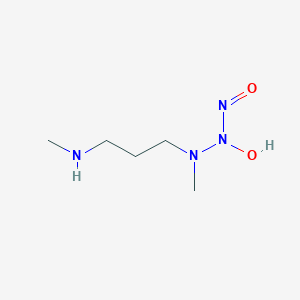

![4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol](/img/structure/B140049.png)
